4-cyclopropyl-3-[1-(4-methoxybenzoyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. Its CAS number is 2178771-78-1, and it has a molecular formula of with a molecular weight of approximately 400.5 g/mol . This compound belongs to the class of triazoles, which are known for their diverse biological activities.
The synthesis of 4-cyclopropyl-3-[1-(4-methoxybenzoyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves several steps:
These methods utilize various techniques including refluxing, stirring under inert atmospheres, and purification via chromatography to isolate the desired product .
The molecular structure of 4-cyclopropyl-3-[1-(4-methoxybenzoyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one features:
The structural formula can be represented using the SMILES notation: COCCn1nc(n(c1=O)C1CC1)C1CCCN(C1)C(=O)c1ccccc1OC
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 400.5 g/mol |
CAS Number | 2178771-78-1 |
The chemical reactivity of this compound can be analyzed based on its functional groups:
Potential reactions include:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for 4-cyclopropyl-3-[1-(4-methoxybenzoyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is not fully elucidated but is hypothesized to involve:
Data from preliminary studies suggest that compounds within this class exhibit significant biological activity against various pathogens.
The physical and chemical properties of 4-cyclopropyl-3-[1-(4-methoxybenzoyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one include:
These properties are crucial for understanding the compound's behavior in different environments and its potential applications in pharmaceuticals .
This compound has several potential scientific uses:
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6
CAS No.: